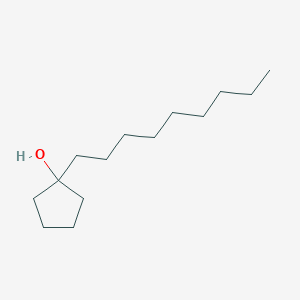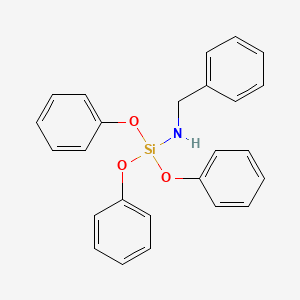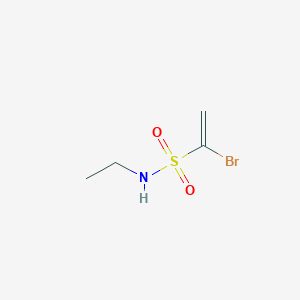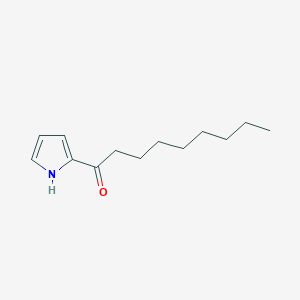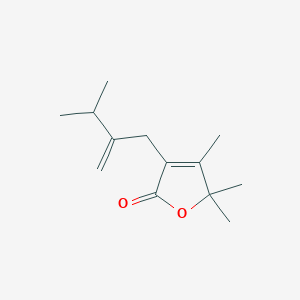![molecular formula C14H9NO6 B14385909 Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- CAS No. 89882-96-2](/img/structure/B14385909.png)
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is an organic compound with the molecular formula C14H9NO6 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-nitrobenzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- typically involves the esterification of benzoic acid with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4 in alkaline conditions or CrO3 in acidic conditions.
Reduction: H2 with Pd/C or Fe/HCl.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the ester linkage.
2-Nitrobenzoic acid: Similar nitro group but positioned differently on the benzene ring.
Benzoic acid: Parent compound without the nitrobenzoyloxy group.
Uniqueness
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is unique due to the presence of both the nitro group and the ester linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
This detailed article provides a comprehensive overview of benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89882-96-2 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-5-7-10(8-6-9)21-14(18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,16,17) |
InChI Key |
RNFORFQNJRGHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


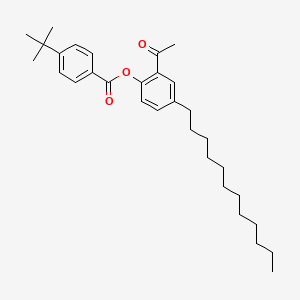
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
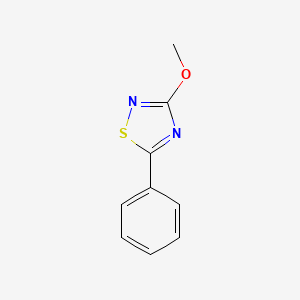
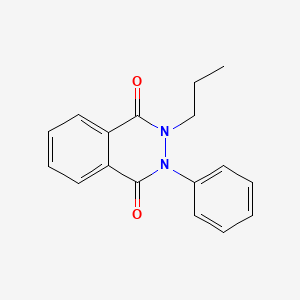
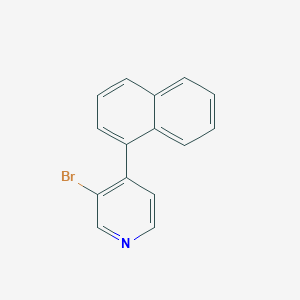
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)
